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Compound of Interest

Compound Name: Glutaminase-IN-1

Cat. No.: B2592131 Get Quote

Technical Support Center: Glutaminase-IN-1
(CB-839)
Welcome to the technical support center for Glutaminase-IN-1 (CB-839). This resource is

designed for researchers, scientists, and drug development professionals to provide guidance

on the effective use of Glutaminase-IN-1 and to offer solutions for minimizing its toxicity in

normal cells during your experiments.

Frequently Asked Questions (FAQs)
Q1: What is Glutaminase-IN-1 (CB-839) and what is its primary mechanism of action?

A1: Glutaminase-IN-1, also known as CB-839 or Telaglenastat, is a potent and selective small

molecule inhibitor of the enzyme glutaminase 1 (GLS1).[1] GLS1 is a critical enzyme in cancer

metabolism, responsible for converting glutamine to glutamate.[1] By inhibiting GLS1, CB-839

disrupts the metabolic pathway that many cancer cells rely on for energy production,

biosynthesis of macromolecules, and maintenance of redox balance.[1]

Q2: Why is CB-839 generally more toxic to cancer cells than normal cells?

A2: Many cancer cells exhibit "glutamine addiction," a heightened dependence on glutamine for

their survival and proliferation. This is often due to genetic mutations that reprogram their

metabolic pathways. Normal cells, in contrast, typically have more metabolic flexibility and are
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less reliant on glutaminolysis, the process initiated by glutaminase. Therefore, inhibiting GLS1

with CB-839 preferentially affects cancer cells that are highly dependent on this pathway.

Q3: What are the potential mechanisms of CB-839 toxicity in normal cells?

A3: While generally well-tolerated, CB-839 can exhibit toxicity in normal cells, particularly at

higher concentrations. The primary mechanisms of toxicity are thought to be:

Glutathione Depletion and Oxidative Stress: Glutamate, the product of the glutaminase

reaction, is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.

By inhibiting glutamate production, CB-839 can lead to GSH depletion, rendering cells more

susceptible to damage from reactive oxygen species (ROS).

Mitochondrial Dysfunction: Glutamine is an important anaplerotic substrate, meaning it

replenishes the tricarboxylic acid (TCA) cycle, which is central to mitochondrial respiration

and energy production. Inhibition of glutaminolysis can impair mitochondrial function.

Off-Target Effects: At concentrations significantly higher than those required to inhibit GLS1,

CB-839 may have off-target effects that contribute to cytotoxicity.[2]

Q4: Are there known biomarkers to predict sensitivity to CB-839?

A4: Yes, sensitivity to CB-839 has been correlated with high expression of GLS1 and a high

dependence on extracellular glutamine for growth.[1]

Troubleshooting Guide: Minimizing Toxicity in
Normal Cells
This guide provides solutions to common issues encountered when using CB-839 in

experiments involving normal (non-malignant) cell lines.
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Problem Potential Cause Suggested Solution

Unexpectedly high cytotoxicity

in normal cell lines at

concentrations effective

against cancer cells.

1. High sensitivity of the

specific normal cell line to

glutaminolysis inhibition.2. Off-

target effects at the

concentration used.3.

Suboptimal cell culture

conditions exacerbating stress.

1. Perform a dose-response

curve to determine the IC50 for

your specific normal cell line

(see Protocol 1). Use the

lowest effective concentration

for your cancer cell line that

shows minimal toxicity in your

normal cell line.2. Consider a

rescue experiment by

supplementing the culture

medium with downstream

metabolites of glutamine, such

as α-ketoglutarate, to see if

this mitigates the toxicity.3.

Ensure optimal cell health by

using fresh, high-quality

culture medium and

maintaining proper cell

densities.

Increased markers of oxidative

stress (e.g., ROS) in normal

cells upon CB-839 treatment.

Depletion of glutathione (GSH)

due to reduced glutamate

availability.

1. Supplement the culture

medium with N-acetylcysteine

(NAC), a precursor to cysteine

which is a rate-limiting

substrate for GSH synthesis.

This can help replenish

intracellular GSH levels (see

Protocol 3).2. Co-treat with

other antioxidants, such as

Vitamin E (α-tocopherol), to

directly scavenge ROS.3.

Measure intracellular GSH

levels to confirm that depletion

is occurring (see Protocol 4).

Evidence of mitochondrial

dysfunction (e.g., decreased

Impaired TCA cycle function

due to lack of anaplerotic

1. Supplement the culture

medium with an alternative
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oxygen consumption rate) in

normal cells.

substrate from glutamine. anaplerotic substrate, such as

pyruvate, to fuel the TCA

cycle.2. Assess mitochondrial

membrane potential to

determine if it is compromised

(see Protocol 5).

Inconsistent results or high

variability in cytotoxicity

assays.

1. Issues with compound

solubility or stability.2.

Inconsistent cell seeding

density.3. Edge effects in multi-

well plates.

1. Prepare fresh stock

solutions of CB-839 in an

appropriate solvent (e.g.,

DMSO) for each experiment.

Ensure complete dissolution

before diluting in culture

medium.2. Use a consistent

and optimized cell seeding

density for all experiments.

Overly confluent or sparse

cultures can respond

differently to treatment.3. Avoid

using the outer wells of multi-

well plates for experimental

conditions, as these are more

prone to evaporation and

temperature fluctuations. Fill

them with sterile PBS or

medium.

Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CB-

839 in various cancer cell lines. Data for a wide range of normal cell lines is limited in the public

domain, highlighting the importance of determining the IC50 for the specific normal cell lines

used in your experiments.
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Cell Line Cancer Type IC50 (nM) Reference

HCC1806
Triple-Negative Breast

Cancer
20-55 [3]

MDA-MB-231
Triple-Negative Breast

Cancer
20-55 [3]

T47D

Estrogen Receptor-

Positive Breast

Cancer

>1000 [3]

A427 Lung Cancer 9 [4]

A549 Lung Cancer 27 [4]

H460 Lung Cancer 217 [4]

HG-3
Chronic Lymphocytic

Leukemia
410 [2]

MEC-1
Chronic Lymphocytic

Leukemia
66,200 [2]

Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of CB-839 on your cell line of interest.

Materials:

Cells of interest

Complete culture medium

96-well cell culture plates

Glutaminase-IN-1 (CB-839)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of CB-839 in complete culture medium.

Remove the existing medium from the cells and replace it with the medium containing the

different concentrations of CB-839. Include vehicle-only (e.g., DMSO) controls.

Incubate the plate for the desired treatment duration (e.g., 72 hours).

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-

response curve to determine the IC50 value.

Protocol 2: Measurement of Reactive Oxygen Species
(ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect

intracellular ROS.

Materials:

Cells of interest
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6-well cell culture plates

CB-839

DCFDA solution (e.g., 10 µM in serum-free medium)

Phosphate-buffered saline (PBS)

Flow cytometer or fluorescence microscope

Procedure:

Seed cells in a 6-well plate and treat with CB-839 at the desired concentration and duration.

Wash the cells twice with PBS.

Add the DCFDA solution to the cells and incubate for 30 minutes at 37°C in the dark.

Wash the cells twice with PBS to remove excess probe.

For flow cytometry, detach the cells, resuspend them in PBS, and analyze using an

appropriate laser and filter set (e.g., 488 nm excitation and 530/30 nm emission).

For fluorescence microscopy, add PBS to the wells and image the cells using a suitable filter

set.

Protocol 3: N-acetylcysteine (NAC) Rescue Experiment
This protocol is to determine if NAC can rescue cells from CB-839-induced cytotoxicity.

Materials:

Cells of interest

96-well cell culture plates

CB-839

N-acetylcysteine (NAC)
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MTT assay reagents (from Protocol 1)

Procedure:

Seed cells in a 96-well plate.

Prepare four treatment groups:

Vehicle control

CB-839 alone

NAC alone

CB-839 and NAC in combination

Pre-treat the cells with NAC for 1-2 hours before adding CB-839.

Incubate for the desired treatment duration.

Assess cell viability using the MTT assay (Protocol 1).

Compare the viability of cells treated with CB-839 alone to those co-treated with CB-839 and

NAC. An increase in viability in the co-treated group suggests a rescue effect.

Protocol 4: Glutathione (GSH) Quantification Assay
This protocol provides a general outline for measuring intracellular GSH levels. Commercially

available kits are recommended for this purpose.

Materials:

Cells of interest

CB-839

Commercial GSH quantification kit (e.g., based on DTNB (5,5'-dithio-bis-(2-nitrobenzoic

acid)) or a fluorescent probe)
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Lysis buffer (provided with the kit)

Microplate reader

Procedure:

Treat cells with CB-839 as desired.

Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions.

Perform the GSH assay following the kit's protocol. This typically involves mixing the cell

lysate with a reagent that reacts with GSH to produce a colored or fluorescent product.

Measure the absorbance or fluorescence using a microplate reader.

Calculate the GSH concentration based on a standard curve generated with known

concentrations of GSH.

Protocol 5: Assessment of Mitochondrial Membrane
Potential
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess

mitochondrial membrane potential.

Materials:

Cells of interest

CB-839

TMRM stock solution

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization

Fluorescence microscope or flow cytometer

Procedure:
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Treat cells with CB-839.

Incubate the cells with a low concentration of TMRM (e.g., 20-100 nM) for 20-30 minutes at

37°C.

Wash the cells with PBS.

Analyze the cells by fluorescence microscopy or flow cytometry. A decrease in TMRM

fluorescence intensity indicates mitochondrial depolarization.

A positive control group treated with CCCP should show a significant decrease in TMRM

fluorescence.
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Caption: Mechanism of action of Glutaminase-IN-1 (CB-839) and its downstream effects.
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Caption: A logical workflow for troubleshooting unexpected toxicity of CB-839 in normal cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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